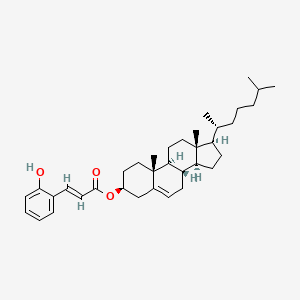

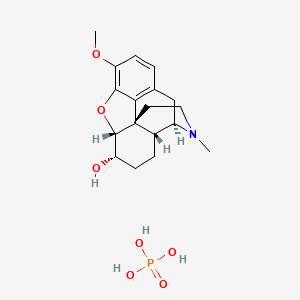

7-((2-Amino-2-carboxyethyl)thio)-2-(((2,2-dimethylcyclopropyl)carbonyl)amino)-2-heptenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

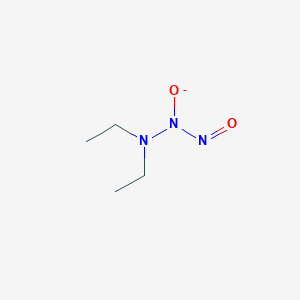

7-[(2-amino-2-carboxyethyl)thio]-2-[[(2,2-dimethylcyclopropyl)-oxomethyl]amino]-2-heptenoic acid is a N-acyl-amino acid.

Applications De Recherche Scientifique

Metabolic Activation of Carboxylic Acids

Carboxylic acids, a broad class of compounds including both endogenous and xenobiotic substances, undergo metabolic activation, resulting in the formation of acyl-glucuronides and acyl-CoA thioesters. This process is crucial for understanding the reactivity and potential adverse reactions of carboxylic acid drugs, as these metabolites are considered chemically reactive. The knowledge of metabolic activation of carboxylic acids can provide a foundation for further studies on the implications of chemically reactive metabolites (Skonberg et al., 2008).

Pharmacological Role of Chlorogenic Acid (CGA)

Chlorogenic Acid (CGA) is known for its diverse pharmacological roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and central nervous system stimulatory effects. CGA has shown potential in modulating lipid and glucose metabolism, thus aiding in the management of metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review calls for further research to optimize its biological and pharmacological effects and explore its practical use as a natural food additive to replace synthetic antibiotics (Naveed et al., 2018).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are not only valuable as biorenewable chemicals but also act as inhibitors to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH is essential for identifying metabolic engineering strategies to enhance microbial robustness for industrial applications. This review emphasizes the need for comprehensive knowledge of the inhibitory mechanisms of carboxylic acids to engineer robust strains with improved performance in industrial processes (Jarboe et al., 2013).

Applications of TOAC in Peptide Studies

TOAC, a paramagnetic amino acid, has been extensively used in peptide studies due to its rigid character and attachment to the peptide backbone via a peptide bond. Its incorporation into peptides aids in analyzing backbone dynamics and secondary structure using various spectroscopic techniques. Studies involving TOAC have provided insights into peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions, indicating its growing significance in future applications (Schreier et al., 2012).

Propriétés

Numéro CAS |

78852-98-9 |

|---|---|

Formule moléculaire |

C16H26N2O5S |

Poids moléculaire |

358.5 g/mol |

Nom IUPAC |

(E)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid |

InChI |

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6+ |

Clé InChI |

DHSUYTOATWAVLW-WUXMJOGZSA-N |

SMILES isomérique |

CC1(CC1C(=O)N/C(=C/CCCCSCC(C(=O)O)N)/C(=O)O)C |

SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |

SMILES canonique |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

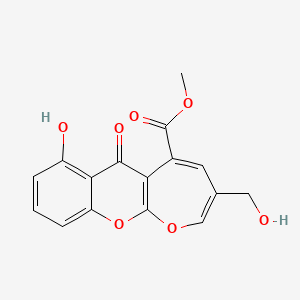

![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)

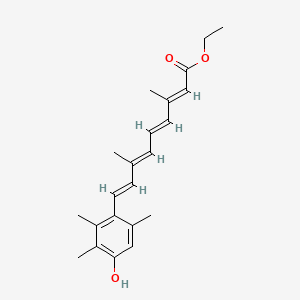

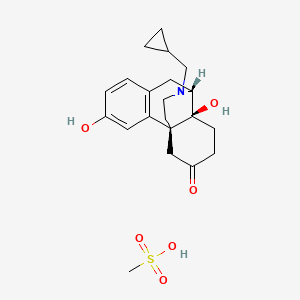

![6-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide](/img/structure/B1236884.png)

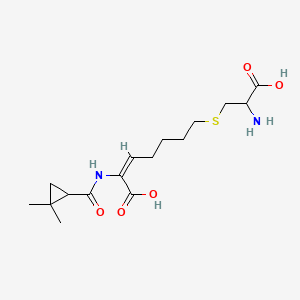

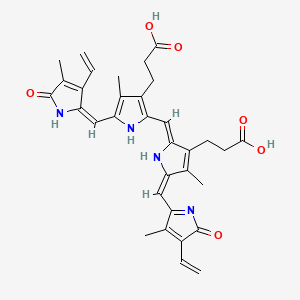

![8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-methylbut-2-enoate](/img/structure/B1236892.png)